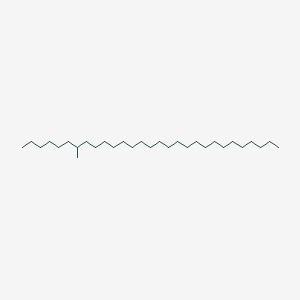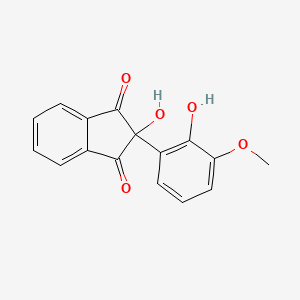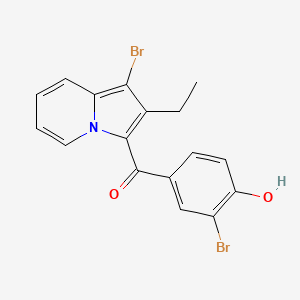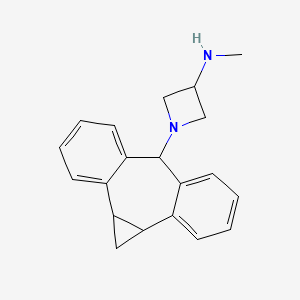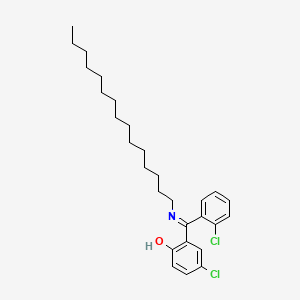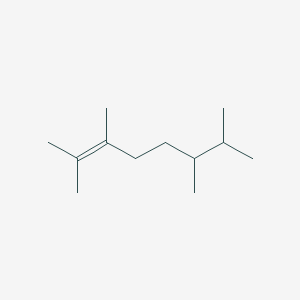
Benzyl 4-hydroxyphenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-hydroxyphenyl carbonate is an organic compound that features a benzyl group attached to a 4-hydroxyphenyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyphenyl carbonate can be synthesized through the reaction of benzyl chloroformate with 4-hydroxyphenol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents that facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonate group can yield benzyl 4-hydroxyphenyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl 4-hydroxyphenyl alcohol.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-hydroxyphenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: It is used in the production of polymers and coatings, where its carbonate group provides desirable properties such as increased durability and resistance to degradation.
Mécanisme D'action
The mechanism of action of benzyl 4-hydroxyphenyl carbonate involves the cleavage of the carbonate ester bond, which can be catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved depend on the specific application, but generally, the cleavage results in the release of benzyl alcohol and 4-hydroxyphenol, which can then participate in further chemical or biological processes.
Comparaison Avec Des Composés Similaires
Benzyl 4-hydroxybenzoate: Similar structure but with a benzoate ester instead of a carbonate.
Phenyl 4-hydroxyphenyl carbonate: Similar carbonate ester but with a phenyl group instead of a benzyl group.
**Uniqu
Propriétés
Numéro CAS |
74206-92-1 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
benzyl (4-hydroxyphenyl) carbonate |
InChI |
InChI=1S/C14H12O4/c15-12-6-8-13(9-7-12)18-14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
Clé InChI |
QAVIPIHPKCDJNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


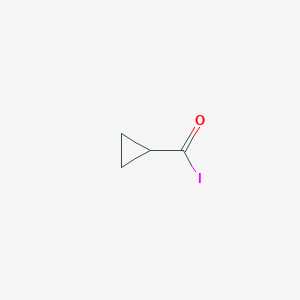
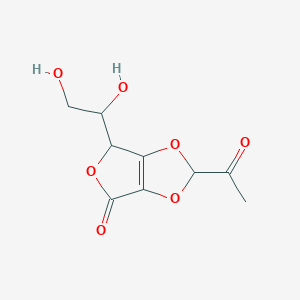
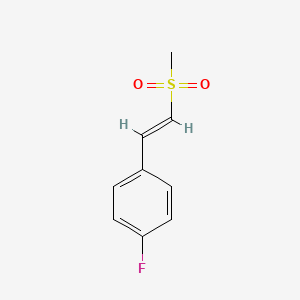
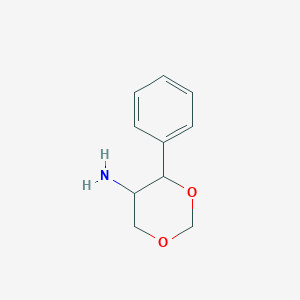
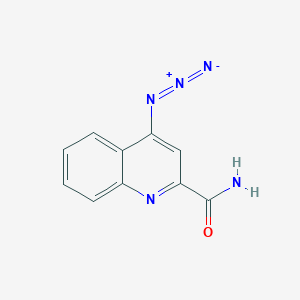
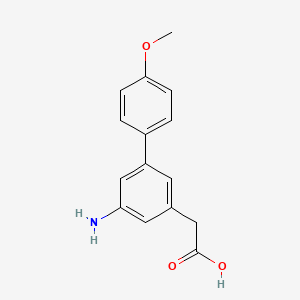
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
